Cas no 6451-72-5 (6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-)
![6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy- structure](https://nl.kuujia.com/scimg/cas/6451-72-5x500.png)
6451-72-5 structure
Productnaam:6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-
6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-
- (±)-Scoulerine
- R,S-Scoulerine
- Scoulerine
- (?à)-Scoulerine
- (RS)-Scoulerine
- 6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-, (?à)-
- Aurotensine
- Berbine-2,9-diol, 3,10-dimethoxy-, (?à)- (8CI)
- dl-Scoulerine
- SPBio_002721
- Prestwick_527
- KNWVMRVOBAFFMH-UHFFFAOYSA-N
- FT-0674543
- SCHEMBL13885928
- l-Scoulerine
- 3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
- l-Skoulerine
- Discretamine
- E80639
- 3,10-Dimethoxy-13a-alpha-berbine-2,9-diol
- AKOS040736751
- 3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-2,9-diol #
- Compound NP-025370
- CHEMBL191133
- (S)-(-)-Scoulerine; (S)-Scoulerine;Scoulerin; Scoulerine, (-)-; l-Scoulerine
- Aequaline
- HMS3374K08
- 13a-alpha-BERBINE-2,9-DIOL, 3,10-DIMETHOXY-
- BRD-A82844593-001-02-8
- (R,S)-Scoulerine
- 605-34-5
- Prestwick2_000601
- HMS1569J04
- 6451-72-5
- (.+/-.)-Scoulerine
- 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-
- DTXSID80895057
- 6H-Dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (.+/-.)-
- 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (S)-
- 2,9-Dioxy-3,10-dimethoxyberbine
- Q27114086
- ACon1_002293
- CHEBI:31033
- Prestwick0_000601
- Prestwick1_000601
- Berbine-2,9-diol, 3,10-dimethoxy-, (.+/-.)-
-
- Inchi: InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
- InChI-sleutel: KNWVMRVOBAFFMH-UHFFFAOYSA-N
- LACHT: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Berekende eigenschappen
- Exacte massa: 327.14705815g/mol
- Monoisotopische massa: 327.14705815g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 447
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 62.2Ų
6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy- Gerelateerde literatuur
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
6451-72-5 (6H-Dibenzo[a,g]quinolizine-2,9-diol,5,8,13,13a-tetrahydro-3,10-dimethoxy-) Gerelateerde producten
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie

Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
